Benzene, 1,3-bis(2-fluorobenzoyloxy)-
Description
Properties
Molecular Formula |
C20H12F2O4 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
[3-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C20H12F2O4/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12H |
InChI Key |
XLVVJSPFNRFFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzoyloxy)phenyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 3-hydroxyphenyl 2-fluorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzoyloxy)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The fluorobenzoyloxy groups can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituent Effects
- Fluorinated vs. Methoxy Groups: Compared to Benzene, 1,3-bis[(2-methoxyphenoxy)methyl]- (CAS 66434-07-9), which has methoxy groups, the 2-fluorobenzoyloxy substituents in the target compound reduce electron density on the aromatic ring due to fluorine’s electronegativity. This contrasts with the electron-donating methoxy groups, which enhance ring activation for electrophilic substitution .
- Ester Linkages : Unlike aliphatic benzoates (e.g., methyl benzoate, CAS 93-58-3), the aromatic ester groups in the target compound may exhibit greater resonance stabilization and resistance to hydrolysis, as fluorination further deactivates the ester carbonyl .
Substitution Patterns
- highlights that 1,3-disubstituted benzene derivatives (e.g., halogen-bonding receptors) adopt conformations conducive to long-range packing, a trait likely shared by the target compound .
Physicochemical Properties
Table 1: Key Property Comparison
| Compound Name | CAS Number | Molecular Formula | XlogP | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Benzene, 1,3-bis(2-fluorobenzoyloxy)- | Not provided | C₂₀H₁₂F₂O₄ | ~5.2* | 4 | 55.2* |
| Benzene, 1,3-bis[(2-methoxyphenoxy)methyl]- | 66434-07-9 | C₂₂H₂₂O₄ | 4.8 | 4 | 36.9 |
| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | 3.1 | 2 | 26.3 |
| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 1.7 | 2 | 26.3 |
*Estimated based on structural analogs .
- Hydrophobicity (XlogP) : The target compound’s higher XlogP (~5.2) compared to phenyl benzoate (3.1) and methyl benzoate (1.7) reflects increased lipophilicity due to fluorine’s hydrophobic character and aromatic bulk .
- Polar Surface Area : The larger polar surface area (55.2 Ų) suggests reduced membrane permeability compared to aliphatic esters, aligning with trends in fluorinated pharmaceuticals .
Reactivity and Stability
- Electrophilic Substitution : Fluorine’s electron-withdrawing nature deactivates the benzene ring, making the compound less reactive toward electrophiles compared to methoxy-substituted analogs .
- Hydrolytic Stability : The 2-fluorobenzoyloxy groups likely resist hydrolysis more effectively than aliphatic esters (e.g., isopropyl benzoate, CAS 939-48-0) due to resonance stabilization and reduced nucleophilic attack susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
